molecular formula C7H5N3S B12328204 Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-

Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-

Cat. No.: B12328204
M. Wt: 163.20 g/mol
InChI Key: VUIGWBHJGISURC-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under basic conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired pyrazolo[5,1-b]thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- is unique due to its specific ring fusion pattern and the presence of a carbonitrile group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a protein kinase inhibitor sets it apart from other pyrazole-thiazole derivatives, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

6-methylpyrazolo[5,1-b][1,3]thiazole-7-carbonitrile

InChI

InChI=1S/C7H5N3S/c1-5-6(4-8)7-10(9-5)2-3-11-7/h2-3H,1H3

InChI Key

VUIGWBHJGISURC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CSC2=C1C#N

Origin of Product

United States

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